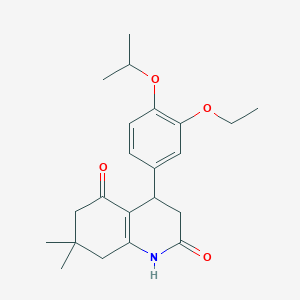

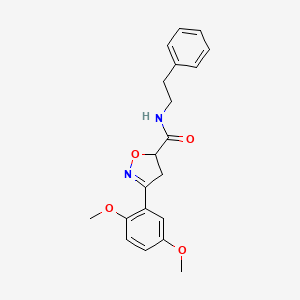

![molecular formula C16H15F3N4O3 B4615173 1-{[5-(3-甲氧基苯基)-1H-吡唑-3-基]羰基}-3-甲基-5-(三氟甲基)-4,5-二氢-1H-吡唑-5-醇](/img/structure/B4615173.png)

1-{[5-(3-甲氧基苯基)-1H-吡唑-3-基]羰基}-3-甲基-5-(三氟甲基)-4,5-二氢-1H-吡唑-5-醇

描述

The study of pyrazole derivatives, such as "1-{[5-(3-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol," is significant due to their wide range of chemical and physical properties, making them valuable in various scientific fields. Pyrazoles are known for their diverse chemical reactions and potential applications in material science, pharmaceuticals, and organic chemistry.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves regiospecific reactions, where the precise control of molecular architecture is crucial. Studies on related compounds have demonstrated that such syntheses require meticulous planning of reaction pathways to ensure the correct regioisomer is produced, often verified by spectroscopic techniques and single-crystal X-ray analysis for unambiguous structure determination (Kumarasinghe, Hruby, & Nichol, 2009).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by their unique arrangement of nitrogen atoms within the pyrazole ring, influencing their chemical behavior and interaction with other molecules. X-ray diffraction studies provide valuable insights into the conformational preferences and crystal packing of these molecules, highlighting the importance of weak intermolecular interactions in the solid state (Şahin et al., 2011).

Chemical Reactions and Properties

Pyrazole derivatives engage in a variety of chemical reactions, including cyclization, substitution, and hydrogen bonding interactions. These reactions are pivotal in modifying the chemical properties of the pyrazole core, allowing for the creation of compounds with desired physical and chemical characteristics. The ability to form hydrogen-bonded dimers and the presence of functional groups for classical hydrogen bonding play a significant role in determining the reactivity and stability of these compounds (Kumarasinghe, Hruby, & Nichol, 2009).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as melting points, solubility, and crystal structure, are directly influenced by their molecular architecture. Spectroscopic methods, including FT-IR, NMR, and mass spectrometry, are commonly used to characterize these compounds, providing detailed information about their structural and electronic features (Tamer et al., 2015).

Chemical Properties Analysis

The chemical properties of pyrazole derivatives are shaped by their functional groups and molecular structure. Studies on related compounds reveal that these molecules exhibit a range of chemical behaviors, from basicity and acidity to reactivity towards electrophiles and nucleophiles. These properties are crucial for their applications in synthetic chemistry and materials science (Halim & Ibrahim, 2022).

科学研究应用

缓蚀

一项研究重点关注吡喃并吡唑衍生物在 HCl 溶液中对低碳钢的缓蚀性能。这些化合物(包括与查询化合物结构相关的衍生物)显示出很高的缓蚀效率,表明它们在工业应用中作为缓蚀剂的潜力。该研究利用重量分析、电化学和密度泛函理论 (DFT) 研究来评估性能,发现在某些浓度和温度下缓蚀效率高达 96.1%。这些缓蚀剂在低碳钢表面的吸附遵循朗缪尔吸附等温线,表明它们与金属表面的相互作用很强,并形成了保护层 (Yadav 等人,2016)。

抗菌活性

另一条研究途径涉及合成和表征具有显着抗菌活性的新型吡唑衍生物。例如,一系列源自结构相似的吡唑化合物的 novel 恶二唑类对多种细菌菌株(包括枯草芽孢杆菌和金黄色葡萄球菌)表现出显着的抗菌功效。合成的化合物通过分析和光谱学进行了表征,其中一种衍生物表现出特别显着的抗菌活性,突显了吡唑衍生物在开发新型抗菌剂中的潜力 (Rai 等人,2009)。

杂环化合物的合成

吡唑衍生物还可用作合成各种杂环化合物的关键中间体。例如,研究已经详细介绍了使用氧化碳氢键活化和点击化学合成各种杂环结构(如四氢吡喃)。这些方法可以快速获得结构多样的非天然化合物,这些化合物可以针对各种生物靶标进行筛选,以用于潜在的药理学应用。此类合成策略突出了吡唑衍生物在为研究和开发目的创建复杂分子结构方面的效用 (Zaware 等人,2011)。

属性

IUPAC Name |

[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F3N4O3/c1-9-8-15(25,16(17,18)19)23(22-9)14(24)13-7-12(20-21-13)10-4-3-5-11(6-10)26-2/h3-7,25H,8H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UETCQSIKVZFGKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=CC(=NN2)C3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F3N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-chlorophenyl)-5-{[(4-fluorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4615094.png)

![N-(sec-butyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4615108.png)

![N'-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B4615112.png)

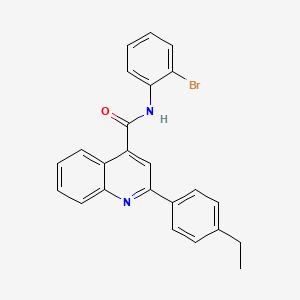

![N-(1-benzyl-1H-pyrazol-3-yl)-5-[(4-chloro-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B4615132.png)

![6-chloro-7-[(4-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B4615140.png)

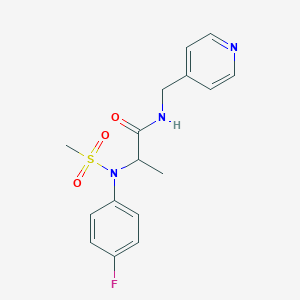

![N-(4-fluorophenyl)-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4615141.png)

![N'-{3-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-2-(2-naphthyloxy)acetohydrazide](/img/structure/B4615144.png)

![N-allyl-N-[3-(2-biphenylyloxy)propyl]-2-propen-1-amine](/img/structure/B4615151.png)

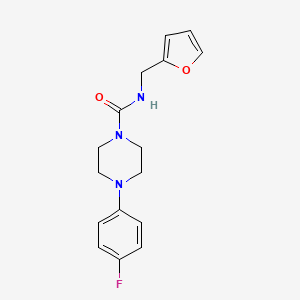

![N-cyclopropyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4615161.png)